1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
CAS No.: 899910-32-8
Cat. No.: VC11897830
Molecular Formula: C22H20Cl2N2OS
Molecular Weight: 431.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899910-32-8 |
|---|---|
| Molecular Formula | C22H20Cl2N2OS |
| Molecular Weight | 431.4 g/mol |
| IUPAC Name | [2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C22H20Cl2N2OS/c23-16-10-11-17(18(24)14-16)19-21(28)26(20(27)15-8-4-3-5-9-15)22(25-19)12-6-1-2-7-13-22/h3-5,8-11,14H,1-2,6-7,12-13H2 |
| Standard InChI Key | ITVONCRRAZNMMQ-UHFFFAOYSA-N |
| SMILES | C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
| Canonical SMILES | C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Introduction
Synthesis and Chemical Reactions
The synthesis of diazaspiro compounds often involves multi-step reactions, including condensation reactions and cyclization processes. These reactions typically require careful control of conditions to achieve the desired ring structure and functional group attachments.
Biological Activities and Applications
Diazaspiro compounds have been explored for various biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a thione group can contribute to these activities by acting as a nucleophile or participating in redox reactions.
Research Findings and Future Directions
While specific research findings on 1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione are not available, studies on similar compounds suggest potential applications in medicinal chemistry. Future research should focus on synthesizing this compound and evaluating its biological activities using in vitro and in vivo models.
Data Tables
Given the lack of specific data on this compound, we can provide a general outline of what might be included in a data table for similar compounds:
| Property | Description |
|---|---|
| Molecular Formula | CxHyNzS(O)Cl2 |
| Molecular Weight | ~400 g/mol |
| Chemical Structure | Diazaspiro ring with benzoyl and thione groups |
| Synthesis Method | Multi-step condensation and cyclization |
| Biological Activity | Potential antimicrobial, anticancer properties |
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